molecular formula C14H13NO3 B14147283 2-Oxopropyl 2-methyl-4-quinolinecarboxylate CAS No. 928707-63-5

2-Oxopropyl 2-methyl-4-quinolinecarboxylate

Cat. No.: B14147283
CAS No.: 928707-63-5
M. Wt: 243.26 g/mol
InChI Key: JEFQERHSWRRULF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl 2-methyl-4-quinolinecarboxylate typically involves the condensation of 2-methylquinoline-4-carboxylic acid with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 2-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopropyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopropyl 2-methyl-4-quinolinecarboxylate is unique due to its specific structural features, such as the presence of both oxopropyl and methyl groups on the quinolinecarboxylate backbone. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

928707-63-5

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-oxopropyl 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C14H13NO3/c1-9-7-12(14(17)18-8-10(2)16)11-5-3-4-6-13(11)15-9/h3-7H,8H2,1-2H3

InChI Key

JEFQERHSWRRULF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C

Origin of Product

United States

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